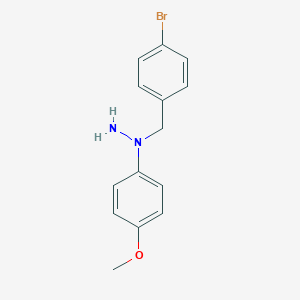

1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hydrazine derivatives are a significant class of compounds in organic synthesis and drug discovery due to their versatility in chemical reactions and potential biological activities. These compounds often serve as key intermediates in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry for their pharmacological properties.

Synthesis Analysis

The synthesis of hydrazine derivatives typically involves the condensation of hydrazine hydrate with aldehydes or ketones, followed by reactions with halogenated compounds for further functionalization. For example, the synthesis of similar compounds has been described through condensation reactions leading to Schiff bases and their subsequent reactions to introduce bromo and methoxy groups (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

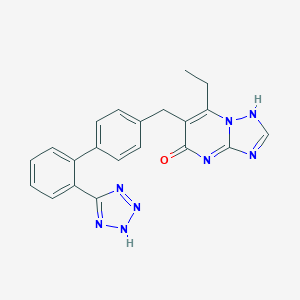

Molecular Structure Analysis

The molecular structure of hydrazine derivatives, including bromo and methoxy functional groups, is characterized by spectroscopic methods like NMR, IR, and X-ray crystallography. These techniques provide detailed information about the molecular geometry, bond lengths, and angles, essential for understanding the compound's chemical reactivity and physical properties (Lalvani, Socha, Patel, Gandhi, Alalawy, Barot, & Patel, 2021).

Chemical Reactions and Properties

Hydrazine derivatives undergo various chemical reactions, including cyclization, N-alkylation, and the formation of heterocyclic compounds. These reactions are influenced by the presence of electron-donating and withdrawing groups, such as bromo and methoxy groups, affecting the compound's reactivity (Bhat, Lone, Mir, Majid, Bhat, Butcher, & Srivastava, 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for the compound's application in synthesis and drug formulation. These properties are determined by the compound's molecular structure and the nature of its functional groups (Channar, Arshad, Farooqi, Larik, Saeed, Hökelek, Shehzadi, Abbas, & Flörke, 2019).

Aplicaciones Científicas De Investigación

Anticancer Activities

Research has indicated the potential of derivatives of 1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine in anticancer activities. For instance, derivatives synthesized through the treatment of compound 3 with various aromatic aldehydes demonstrated anticancer activity against a panel of 60 cell lines derived from nine cancer types, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers at a fixed dose of 10 μM (Bekircan et al., 2008).

Anti-Lipase and Anti-Urease Activities

Further research has explored the anti-lipase and anti-urease activities of 1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine derivatives. A study involving the synthesis of derivatives from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol showed moderate-to-good lipase inhibitory effects and high inhibitory effect against urease, indicating potential applications in treating conditions involving these enzymes (Bekircan et al., 2014).

Antimicrobial Activity

1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine derivatives have also been noted for their antimicrobial properties. For instance, some hydrazone derivatives showed significant biological activity against various bacterial strains like Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa (Kandile et al., 2009). Another study highlighted the moderate to excellent anti-fungal activity of arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl) hydrazines and 1-(4-(4-methoxy/bromophenyl) thiazol-2-yl)-2-cyclohexylidene/cyclopentylidene hydrazines against fungal strains like Candida albicans, Cryptococcus neoformans, and Aspergillus flavus (Bharti et al., 2010).

Antioxidant Activity

The synthesized derivatives of 1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine have shown promising antioxidant activity. For instance, the antioxidant protective potential of newly synthesized N-pyrrolylhydrazide hydrazones was determined in different in vitro cellular-based models, revealing compounds with promising antioxidant activity (Tzankova et al., 2020).

Enzyme Inhibitory Potential

Sequentially transformed new triazoles derived from 1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine exhibited excellent cholinesterase inhibitory potential, indicating their potential in therapeutic applications for diseases related to enzyme dysfunction, such as Alzheimer's (Arfan et al., 2018).

Propiedades

IUPAC Name |

1-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O/c1-18-14-8-6-13(7-9-14)17(16)10-11-2-4-12(15)5-3-11/h2-9H,10,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMAXLTXXYCFHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)

![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)